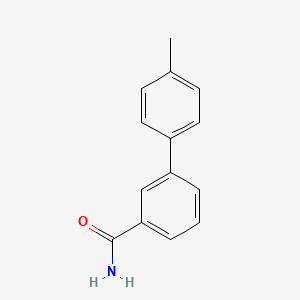

3-(4-Methylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVQGXAYJIUDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283579 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147404-70-4 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147404-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Methyl[1,1′-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Crystallographic Analysis and Solid State Structural Elucidation of 3 4 Methylphenyl Benzamide

Single-Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 3-(4-Methylphenyl)benzamide, this technique has provided high-resolution data, enabling a detailed characterization of its molecular structure and crystal lattice. The compound crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net

| Crystal Data for this compound | |

|---|---|

| Parameter | Value |

| Chemical Formula | C15H15NO |

| Formula Weight | 225.28 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.2694 (2) |

| b (Å) | 14.0877 (5) |

| c (Å) | 16.5665 (9) |

| β (°) | 92.588 (4) |

| Volume (ų) | 1228.54 (9) |

| Z | 4 |

| Temperature (K) | 295 |

Data sourced from Rodrigues, V. Z., et al. (2011). nih.govresearchgate.net

A key feature of the conformation is the significant twist between the two aromatic rings. The dihedral angle between the planes of the 3-methylphenyl and 4-methylphenyl rings is 70.06 (3)°. nih.govresearchgate.net This pronounced angular relationship indicates substantial steric hindrance that prevents a more coplanar arrangement.

Furthermore, the central amide group (–NH–C(=O)–) is not coplanar with either of the aromatic rings to which it is attached. nih.govresearchgate.net It is twisted out of the plane of the 3-methylphenyl ring by 30.24 (4)° and out of the plane of the 4-methylphenyl ring by 40.16 (3)°. nih.govresearchgate.net Within the amide linkage itself, the N-H and C=O bonds adopt an anti conformation relative to each other. nih.govresearchgate.net Additionally, the methyl group at the meta-position of the benzoyl ring is positioned syn to the carbonyl oxygen atom. nih.govresearchgate.net

| Selected Dihedral and Twist Angles for this compound | |

|---|---|

| Angle Description | Value (°) |

| Dihedral angle between aromatic rings | 70.06 (3) |

| Twist angle between amide core and 3-methylphenyl ring | 30.24 (4) |

| Twist angle between amide core and 4-methylphenyl ring | 40.16 (3) |

Data sourced from Rodrigues, V. Z., et al. (2011). nih.govresearchgate.net

Hydrogen bonds are critical directional interactions that play a dominant role in the crystal engineering of amide-containing molecules. In the solid state of this compound, there are no significant intramolecular hydrogen bonds observed.

The crystal structure is primarily stabilized by a classic and robust intermolecular hydrogen bonding motif. The amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) serves as the acceptor. nih.govresearchgate.net This interaction, specifically an N–H···O hydrogen bond, links adjacent molecules together. nih.govresearchgate.net The propagation of this single, strong hydrogen bond results in the formation of infinite one-dimensional chains that extend along the a-axis of the crystal lattice. nih.govresearchgate.net This recurring pattern is a common supramolecular synthon in the structures of secondary amides.

Note: Specific distance and angle parameters for the H···A and D···A contacts were not provided in the cited source, though the N-H distance was restrained to 0.86 (2) Å during refinement. nih.gov

Supramolecular Assembly and Crystal Packing Characterization

Beyond the primary hydrogen bonding, a complete understanding of the crystal's stability and architecture requires an analysis of all close intermolecular contacts, including weaker, non-directional forces.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and properties such as dnorm (normalized contact distance) are mapped onto it. Red regions on the dnorm surface indicate intermolecular contacts that are shorter than the sum of their van der Waals radii, highlighting the most significant interactions, while blue regions represent longer contacts. nih.gov

Complementing the 3D surface, two-dimensional fingerprint plots are derived, which summarize all intermolecular contacts by plotting the distance to the nearest atom external to the surface (de) against the distance to the nearest atom internal to the surface (di). mdpi.com These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from different interaction types (e.g., H···H, O···H, C···H). researchgate.net

The solid-state architecture of this compound is governed by a hierarchy of non-covalent interactions. nih.govrsc.org

Hydrogen Bonding : As established by X-ray diffraction, the primary and most influential interaction is the intermolecular N–H···O hydrogen bond. This strong, directional force is responsible for the formation of the primary supramolecular chain motif along the crystallographic a-axis, acting as the principal organizing element in the crystal structure. nih.govresearchgate.net

Potential π-Interactions : Aromatic systems like the one in this compound often engage in π-π stacking or C–H···π interactions. nih.gov Given the large dihedral angle of 70.06° between the rings, a classic face-to-face π-π stacking arrangement is unlikely within a single molecule or between adjacent molecules in the hydrogen-bonded chain. However, the packing of these chains may allow for offset π-π or edge-to-face (C–H···π) interactions between molecules in neighboring chains, contributing further to the cohesion of the crystal lattice. A detailed analysis of the full crystal packing would be required to confirm the presence and geometry of such weaker interactions.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic Characterization of 3 4 Methylphenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in 3-(4-Methylphenyl)benzamide can be established.

¹H NMR and ¹³C NMR Chemical Shift Assignments for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the amide protons, and the methyl group protons. The aromatic region would be complex due to spin-spin coupling between adjacent protons. Protons on the benzamide (B126) ring (ring A) and the 4-methylphenyl ring (ring B) will resonate at characteristic chemical shifts influenced by the electron-withdrawing amide group and the electron-donating methyl group, respectively. The amide (-CONH₂) protons typically appear as a broad singlet, while the methyl (-CH₃) protons will present as a sharp singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield (around 165-170 ppm). The aromatic carbons will resonate in the typical range of 120-145 ppm, with their specific shifts determined by their position relative to the substituents. The methyl carbon will appear upfield, around 21 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (-COH ₂) | 7.5 - 8.5 (broad s) |

| Aromatic (Ring A, B) | 7.2 - 8.0 (m) |

| Methyl (-CH ₃) | ~2.4 (s) |

Note: s = singlet, m = multiplet. Predicted values are based on analogous structures.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | ~168 |

| Aromatic (Ring A, B) | 125 - 142 |

| Methyl (-C H₃) | ~21 |

Note: Predicted values are based on analogous structures like 4-methyl-1,1'-biphenyl. rsc.org

Probing Conformational Dynamics via Variable Temperature NMR

Amides exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon can lead to the observation of distinct NMR signals for atoms or groups that would otherwise be chemically equivalent if rotation were rapid. Variable Temperature (VT) NMR is a powerful technique to study such dynamic processes. nih.govst-andrews.ac.uk

For this compound, VT-NMR studies could be employed to determine the energy barrier for rotation around the amide C-N bond. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. The free energy of activation (ΔG‡) for this rotational barrier can be calculated from the coalescence temperature and the chemical shift difference of the exchanging signals. st-andrews.ac.uk

Furthermore, rotation around the C-C single bond connecting the two phenyl rings in the biphenyl system can also be investigated. While typically faster than amide bond rotation, significant steric hindrance could potentially allow for the observation of this dynamic process by VT-NMR. researchgate.net

Infrared (IR) and Raman Vibrational Spectroscopy

Analysis of Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the amide group and the substituted biphenyl framework.

Key expected vibrational modes include:

N-H Stretching: The amide group features symmetric and asymmetric N-H stretching vibrations, typically appearing as two distinct bands in the region of 3100-3500 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption in the IR spectrum is expected between 1650 and 1680 cm⁻¹ corresponding to the carbonyl stretch. This is one of the most characteristic bands for amides.

N-H Bending (Amide II band): This mode, involving a combination of N-H bending and C-N stretching, typically appears around 1600-1640 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations within the two aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution patterns on the aromatic rings.

C-N Stretching: The amide C-N stretching vibration is expected in the 1300-1400 cm⁻¹ range.

Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. The C=C stretching modes of the aromatic rings and the C-C stretch between the two rings in the biphenyl moiety are expected to produce strong signals in the Raman spectrum. nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide | 3100 - 3500 | Medium-Strong | Weak |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium | Medium |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong | Medium |

| N-H Bend (Amide II) | Amide | 1600 - 1640 | Medium-Strong | Weak |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong | Strong |

Note: Predicted values are based on general spectroscopic data for amides and biphenyl compounds. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the conjugated π-electron systems within the molecule.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its constituent chromophores: the benzamide moiety and the 4-methylbiphenyl system. The primary electronic transitions are likely to be π → π* transitions associated with the extensive conjugation across the biphenyl system and the benzene ring of the benzamide. A weaker n → π* transition associated with the non-bonding electrons on the carbonyl oxygen of the amide group is also possible. wu.ac.th

The biphenyl core is a strong chromophore, and its absorption is influenced by the substituents. The presence of the carboxamide group and the methyl group will cause shifts in the absorption maxima (λmax) compared to unsubstituted biphenyl. The extended conjugation of the biphenyl system is expected to result in strong absorption bands in the UV region, likely between 200 and 300 nm. mu-varna.bgnih.gov The exact position and intensity of these bands can be sensitive to the solvent used and the dihedral angle between the two phenyl rings, which affects the extent of π-orbital overlap.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 4'-methyl-[1,1'-biphenyl]-3-carboxamide |

Computational Chemistry and Quantum Mechanical Investigations of 3 4 Methylphenyl Benzamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of molecules. For 3-(4-Methylphenyl)benzamide, DFT calculations would provide significant insights into its geometry, stability, and electronic properties. However, no specific DFT studies for this compound were found.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and dynamics of a compound. An MD simulation of this compound would reveal how the molecule behaves in different environments (e.g., in a solvent), exploring its accessible conformations and the stability of intermolecular interactions like hydrogen bonding. This information is currently unavailable.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be employed to map the energy profile of a chemical reaction, identifying the structures of transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and the factors influencing its rate. For this compound, this could involve studying its synthesis or its potential reactions. However, no such theoretical studies on its reaction mechanisms were identified.

Reactivity Profile and Mechanistic Organic Transformations of 3 4 Methylphenyl Benzamide

Electrophilic Aromatic Substitution Reactions on Benzamide (B126) Rings

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The feasibility and regioselectivity of such reactions on 3-(4-Methylphenyl)benzamide depend on the electronic nature of its two aromatic rings. The molecule possesses two potential sites for EAS: the benzamide ring (Ring A) and the N-p-tolyl ring (Ring B).

Reactivity of the Benzamide Ring (Ring A): This ring is substituted with the -C(=O)NH-(p-tolyl) group. The carbonyl function is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. Through resonance, it draws electron density out of the ring, particularly from the ortho and para positions, leaving the meta positions as the least deactivated sites for substitution. Therefore, electrophilic attack on Ring A is expected to be slow and yield predominantly meta-substituted products.

Reactivity of the N-p-tolyl Ring (Ring B): This ring contains two substituents: the amide nitrogen (-NHC(=O)Ph) and a methyl group (-CH₃) at the para position.

The methyl group is a weakly activating group due to hyperconjugation and inductive effects, directing incoming electrophiles to its ortho and para positions.

The directing effects of the amide and methyl groups on Ring B are cooperative. The para position is already occupied by the methyl group. Therefore, electrophilic substitution is strongly directed to the positions ortho to the activating amide group (and meta to the methyl group).

| Ring | Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

| Ring A | -C(=O)NH-R | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta |

| Ring B | -NHC(=O)R | Electron-donating (Resonance), Electron-withdrawing (Resonance with C=O) | Weakly Deactivating (overall) | Ortho, Para |

| Ring B | -CH₃ | Electron-donating (Hyperconjugation & Inductive) | Activating | Ortho, Para |

Nucleophilic Reactivity at Amide and Aromatic Centers

The nucleophilic reactivity of this compound is centered on the electrophilic carbonyl carbon of the amide linkage.

Reactivity at the Amide Carbonyl: The carbonyl carbon is polarized due to the high electronegativity of the oxygen atom, making it susceptible to attack by strong nucleophiles. For instance, reactions with powerful nucleophiles like organolithium reagents can lead to nucleophilic acyl substitution to form ketones, though over-addition to form a tertiary alcohol is a possible side reaction. researchgate.net The mechanism involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the amide anion as a leaving group.

Reactivity at Aromatic Centers: Nucleophilic aromatic substitution (SNAr) on either aromatic ring is generally not feasible under standard conditions. This type of reaction requires the presence of at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). ambeed.com Since this compound lacks this specific substitution pattern, its aromatic rings are not activated for SNAr reactions.

N-H Acidity: The proton on the amide nitrogen has a pKa of approximately 17-18, making it weakly acidic. It can be deprotonated by a strong base (e.g., NaH or n-BuLi) to form an amidate anion. This anion is a potent nucleophile at the nitrogen center and can participate in reactions such as N-alkylation.

Hydrolytic and Other Degradation Pathways of the Amide Linkage

The amide bond is known for its significant stability, a key feature in the structure of peptides and proteins. However, it can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the amide undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the collapse of the tetrahedral intermediate and the cleavage of the C-N bond, yielding 3-methylbenzoic acid and 4-methylaniline.

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions (e.g., refluxing aqueous NaOH or KOH), the amide is hydrolyzed via nucleophilic acyl substitution. A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the p-toluidide anion (⁻NH-C₆H₄-CH₃), which is a relatively poor leaving group. A final proton transfer from the initially formed carboxylic acid to the p-toluidide anion drives the reaction to completion, forming a carboxylate salt and 4-methylaniline. Studies on the hydrolysis of related benzanilides confirm that these reactions typically require forcing conditions. researchgate.net

The relative reactivity of amides in hydrolysis can be influenced by substitution on the nitrogen atom. For N-alkylbenzamides, the observed order of reactivity is primary > tertiary > secondary, a trend attributed primarily to variations in the enthalpy of activation. researchgate.net

| Hydrolysis Type | Key Reagents | Initial Step | Products | Conditions |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄), H₂O | Protonation of carbonyl oxygen | 3-Methylbenzoic Acid, 4-Methylammonium salt | Heat |

| Base-Catalyzed | Strong Base (e.g., NaOH), H₂O | Nucleophilic attack by OH⁻ on carbonyl carbon | 3-Methylbenzoate salt, 4-Methylaniline | Heat |

Photochemical Reactions and Photooxidative Fragmentation Studies

The study of how molecules interact with light is the domain of photochemistry. For any photochemical reaction to occur, a molecule must first absorb light, a principle known as the Grotthuss-Draper law. msu.edu

While specific photochemical studies on this compound are not extensively documented, its structure suggests potential reactivity. Aromatic amides can, in principle, undergo reactions like photo-Fries rearrangement or photocleavage of the amide bond upon absorption of UV light.

More detailed insights into the molecule's behavior upon energy input come from mass spectrometry studies, which analyze fragmentation patterns in the gas phase. Collision-induced dissociation tandem mass spectrometry experiments on related protonated benzamide derivatives have revealed complex fragmentation and rearrangement pathways. nih.gov For a protonated molecule structurally similar to this compound, fragmentation is not limited to simple cleavage of the amide bond.

A notable pathway observed in a related compound, N-(3-aminophenyl)benzamide, is a rearrangement involving a nitrogen-oxygen (N-O) exchange. nih.gov This process is thought to proceed through an ion-neutral complex. A similar pathway could be postulated for this compound. The primary fragmentation would likely involve the cleavage of the amide C-N bond and the C-C bond between the carbonyl group and the aromatic ring.

| Proposed Fragment Ion (from this compound) | m/z (mass-to-charge ratio) | Formula | Origin |

| [M+H]⁺ | 226 | [C₁₅H₁₆NO]⁺ | Protonated molecular ion |

| [CH₃C₆H₄NH₃]⁺ | 108 | [C₇H₁₀N]⁺ | Cleavage of amide C-N bond (Protonated 4-methylaniline) |

| [CH₃C₆H₄C(O)]⁺ | 119 | [C₈H₇O]⁺ | Cleavage of amide C-N bond (3-Methylbenzoyl cation) |

Note: The fragmentation table is predictive, based on common fragmentation patterns of amides and data from structurally related compounds.

Supramolecular Chemistry and Self Assembly of 3 4 Methylphenyl Benzamide Analogues

Design Principles for Hydrogen Bond-Directed Self-Assembly in Benzamide (B126) Systems

The predictable and directional nature of hydrogen bonds makes them a fundamental tool in crystal engineering and supramolecular design. nih.govsemanticscholar.org In benzamide systems, the amide functional group (–CONH–) provides a robust N–H donor and a C=O acceptor, facilitating the formation of strong intermolecular N–H⋯O hydrogen bonds. These interactions are a cornerstone for building predictable supramolecular assemblies.

Key design principles for hydrogen bond-directed self-assembly in these systems include:

Primary Hydrogen Bonding Motifs: The most common motif in primary and secondary amides is the catemer, where molecules are linked into infinite chains via N–H⋯O hydrogen bonds. nih.govresearchgate.net For example, in the crystal structure of 3-Methyl-N-(4-methylphenyl)benzamide, molecules are linked by intermolecular N–H⋯O hydrogen bonds, forming infinite chains. nih.govresearchgate.net Similarly, N-(3-Methylphenyl)benzamide molecules are linked into chains through the same type of hydrogen bonding. researchgate.net

Electronic Effects: The strength of hydrogen bonds can be modulated by various electronic effects. Factors such as electronegativity, π-conjugation, and resonance can enhance the strength of these interactions. nih.govsemanticscholar.org Resonance-assisted hydrogen bonding (RAHB), for instance, can lead to stronger and more stable assemblies.

Hierarchical Assembly: Simple hydrogen-bonded motifs like chains can further organize into more complex, higher-order structures through weaker interactions such as π–π stacking or van der Waals forces. The interplay between strong, directional hydrogen bonds and these weaker, less directional forces dictates the final three-dimensional architecture.

The strategic placement of functional groups that can act as hydrogen bond donors and acceptors is a powerful method for guiding the self-assembly process to achieve desired structural outcomes. researchgate.netunits.it

Influence of Aryl Substituents on Supramolecular Architecture

The nature and position of substituents on the aryl rings of benzamide analogues have a profound impact on their supramolecular architecture. These substituents can influence the crystal packing by introducing new interactions, imposing steric constraints, or modifying the electronic properties of the core molecule.

Secondary Interactions: Substituents can introduce additional non-covalent interactions that compete with or supplement the primary N–H⋯O hydrogen bonds. For example, halogen atoms can participate in halogen bonding, while alkyl groups can influence packing through van der Waals interactions. The unexpected influence of aryl substituents has been observed in the reaction behavior of related compounds like N-aryl-3-oxobutanamides, indicating their significant electronic and steric effects. nih.gov

Electronic Modulation: Electron-donating or electron-withdrawing substituents can alter the charge distribution within the molecule. This modulation affects the strength of the N–H donor and C=O acceptor sites, thereby influencing the energy of the resulting hydrogen bonds. mdpi.com

The table below summarizes the crystallographic data for a benzamide analogue, illustrating the specific geometric parameters influenced by its substitution pattern.

| Compound Name | Formula | Crystal System | Space Group | Key Supramolecular Interaction | Dihedral Angle Between Rings |

| 3-Methyl-N-(4-methylphenyl)benzamide | C₁₅H₁₅NO | Monoclinic | P2₁/c | N–H⋯O hydrogen bonds forming infinite chains | 70.06° |

Data sourced from references nih.govresearchgate.net.

Co-crystallization and Polymorphism Studies of Benzamide Derivatives

Benzamide and its derivatives are known to exhibit polymorphism—the ability to crystallize in multiple distinct crystal structures—and to form co-crystals. nih.govresearchgate.net These phenomena are of great interest because different polymorphs or co-crystals of the same compound can have different physical properties, such as solubility and stability.

Polymorphism: Benzamide itself was one of the first molecular compounds reported to be polymorphic, with several forms identified. nih.govresearchgate.net The existence of polymorphs is often associated with high thermodynamic driving forces for crystallization. nih.gov The different crystal forms arise from variations in how the molecules are arranged and connected, for instance, through different hydrogen-bonding patterns or packing efficiencies. At least half of all molecular solids are thought to exhibit polymorphism. researchgate.net

Co-crystallization: This technique involves crystallizing a target molecule (like a benzamide derivative) with a second molecule, known as a "co-former," to create a new crystalline solid with a unique structure. ijsra.net Co-crystals are formed through non-covalent interactions, such as hydrogen bonding, between the two components. biointerfaceresearch.com For example, benzamide has been successfully co-crystallized with salicylic acid, where the formation of the co-crystal is driven by acid-amide interactions. biointerfaceresearch.com The selection of an appropriate co-former is a critical step in co-crystal design. nih.gov

Thermodynamic Stability: Studies on the co-crystals of carbamazepine with benzamide and other co-formers have investigated their thermodynamic stability. The formation of co-crystals can be either endothermic or exothermic, and understanding the thermodynamics is essential for controlling their formation and predicting their stability. biointerfaceresearch.comnih.gov The analysis of hydrogen bond propensities can be used to assess the efficiency of co-crystal packing and predict the most favorable interactions. nih.gov

The study of polymorphism and co-crystallization in benzamide systems is crucial for the rational design of crystalline materials with tailored properties.

| Study Type | System | Key Findings |

| Polymorphism | Benzamide | Identified as one of the first polymorphic molecular crystals; different forms arise from variations in molecular packing. nih.govresearchgate.net |

| Co-crystallization | Salicylic Acid - Benzamide | Formation of stoichiometrically diverse co-crystals predicted and observed; formation found to be entropy-driven. biointerfaceresearch.com |

| Co-crystallization | Carbamazepine - Benzamide | Thermodynamic stability evaluated; N-H···O amide-carboxamide heterosynthon identified as a key interaction. nih.gov |

Applications in Materials Science and Molecular Interactions Research for 3 4 Methylphenyl Benzamide

Research in Organic Materials Science

The field of organic materials science continually seeks novel molecules with tunable electronic and physical properties. The structure of 3-(4-Methylphenyl)benzamide, with its aromatic and hydrogen-bonding capabilities, suggests its potential as a building block in this domain.

While direct studies on this compound in organic electronics are not prominent in the literature, the broader class of N-arylbenzamides has been explored for their luminescent properties. The fluorescence and phosphorescence of N-arylbenzamides are influenced by the nature of the aromatic substituents and the conformation of the molecule. acs.org The photophysical properties of such compounds are critical for their potential use in organic light-emitting diodes (OLEDs) and other photonic applications. The specific substitution pattern of this compound would be expected to influence its electronic energy levels and, consequently, its emission characteristics. Further research into the synthesis of derivatives and characterization of their photophysical properties could reveal their suitability for these applications.

The amide linkage in this compound provides a site for hydrogen bonding, a key interaction in polymer science for controlling the morphology and properties of polymer blends and composites. Polyamides, which contain repeating amide units, are known for their excellent mechanical and thermal properties. nih.gov Small molecules containing amide groups can be incorporated into polymer matrices to modify their properties. For instance, the introduction of well-defined copolybenzamides into Nylon 6 has been shown to enhance the compatibility of the polymer blends. mdpi.com The aromatic nature of this compound could also contribute to favorable π-π stacking interactions within a polymer matrix. Research in this area could involve blending this compound with existing polymers to create hybrid materials with tailored thermal stability, mechanical strength, or optical properties.

Chemical Biology Probes and Mechanistic Exploration

The benzamide (B126) scaffold is a common feature in many biologically active molecules, and its derivatives are frequently used as probes to study molecular interactions and biological processes.

Molecular modeling and crystallographic studies of N-phenylbenzamide derivatives have been employed to understand their binding to biological targets. nih.gov These studies reveal that the conformation of the molecule, particularly the dihedral angle between the aromatic rings and the planarity of the amide group, is crucial for effective binding. nih.govresearchgate.net The specific arrangement of hydrogen bond donors and acceptors, as well as hydrophobic interactions, dictates the affinity and selectivity for a particular target. For this compound, computational docking studies could predict potential biological targets and guide the design of derivatives with enhanced binding properties.

Benzamide derivatives have been widely investigated as inhibitors of various enzymes and as ligands for a range of receptors. For example, they have been developed as potent antagonists for the serotonin-3 (5-HT3) receptor, smoothened (SMO) receptor, and sigma-1 receptor agonists. nih.govnih.govmdpi.com The principles of their interaction involve the formation of specific hydrogen bonds and hydrophobic contacts within the binding pocket of the target protein. While there is no specific data on the enzyme inhibition or receptor binding of this compound, its structural similarity to known active compounds suggests that it could be a starting point for the development of new therapeutic agents. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of related compounds, would be necessary to explore this potential.

Contributions to Catalyst Development and Ligand Design

The amide group and aromatic rings of this compound offer potential coordination sites for metal ions, making it and its derivatives interesting candidates for ligand design in catalysis.

The development of new ligands is crucial for advancing transition metal catalysis. N-aryl benzamides can act as ligands for metals like palladium and rhodium, which are widely used in cross-coupling and C-H functionalization reactions. nih.govnih.govacs.orgnih.gov The nitrogen and oxygen atoms of the amide group can coordinate to the metal center, influencing its reactivity and selectivity. researchgate.netmdpi.com Furthermore, the aromatic rings of this compound can be functionalized to introduce additional donor atoms or to tune the steric and electronic properties of the resulting ligand. For instance, rhodium-catalyzed reactions have been developed for the synthesis of N-aryl benzamides through C-H activation, where the amide group directs the catalytic transformation. nih.govacs.orgnih.govacs.org This suggests that this compound itself could be a substrate for further functionalization to create more complex and potentially more effective ligands for a variety of catalytic applications.

Below is a table summarizing the potential research applications of this compound based on the properties of related compounds.

| Research Area | Potential Application of this compound | Rationale based on Analogous Compounds |

| Organic Electronics | Exploration as a component in OLEDs. | N-arylbenzamides can exhibit fluorescence and phosphorescence. acs.org |

| Polymer Science | Additive to modify polymer properties. | Amide groups can form hydrogen bonds, influencing polymer blend morphology. mdpi.com |

| Chemical Biology | Scaffold for developing enzyme inhibitors or receptor ligands. | Benzamide derivatives are known to bind to various biological targets. nih.govnih.govmdpi.com |

| Catalysis | Precursor for the synthesis of new ligands. | The amide group and aromatic rings can be modified to coordinate with metal catalysts. nih.govacs.orgnih.gov |

Conclusion and Future Research Perspectives for 3 4 Methylphenyl Benzamide

Current Challenges and Limitations in Benzamide (B126) Research

The field of benzamide research, despite its maturity, faces several ongoing challenges that may contribute to the lack of specific investigation into compounds like 3-(4-Methylphenyl)benzamide. A primary hurdle is the vastness of the chemical space occupied by benzamide derivatives. The sheer number of possible substitution patterns on both the benzoyl and aniline (B41778) rings makes a comprehensive study of every isomer an exhaustive and resource-intensive endeavor. Consequently, research often prioritizes derivatives with predicted or known biological activity, leaving many structurally similar compounds unexplored.

Another significant limitation lies in the synthetic accessibility and purification of specific isomers. While general methods for amide bond formation are well-established, the synthesis of a particular polysubstituted benzamide can present unique challenges. These may include the availability and cost of starting materials, the potential for side reactions, and difficulties in separating the desired isomer from reaction byproducts. The development of more efficient and selective synthetic methodologies remains a key objective in this field.

Furthermore, a comprehensive understanding of the structure-activity relationship (SAR) for benzamides is still evolving. Predicting the biological effects of subtle structural modifications, such as the positional isomerism seen in this compound versus its more studied counterparts, remains a complex task. This unpredictability can deter researchers from investing significant effort into compounds without a clear hypothesis for their potential utility.

A summary of these challenges is presented in the table below:

| Challenge | Description |

| Vast Chemical Space | The immense number of possible benzamide derivatives makes comprehensive investigation impractical, leading to a focus on compounds with predicted activity. |

| Synthetic Hurdles | Difficulties in the selective synthesis and purification of specific isomers can hinder their study. |

| Evolving SAR Understanding | The complex relationship between benzamide structure and biological activity makes it difficult to predict the properties of underexplored isomers. |

Prospective Research Directions and Interdisciplinary Opportunities in Arylbenzamide Chemistry

The future of arylbenzamide chemistry is poised for significant advancements, driven by emerging technologies and interdisciplinary collaborations. A key research direction is the application of computational chemistry and machine learning to navigate the extensive chemical space of benzamides. Predictive modeling can help to identify isomers, such as this compound, that may possess unique electronic, steric, or conformational properties, thereby prioritizing them for synthesis and experimental evaluation.

There are also expanding opportunities for the application of novel synthetic methodologies. The development of late-stage functionalization techniques could provide more direct and efficient routes to previously inaccessible benzamide derivatives. These methods would allow for the diversification of existing benzamide scaffolds, facilitating a more systematic exploration of their chemical and biological properties.

Interdisciplinary approaches are crucial for unlocking the full potential of arylbenzamides. Collaborations between synthetic chemists, computational biologists, and pharmacologists can create a synergistic workflow. For instance, the design of novel arylbenzamides as molecular probes for specific biological targets is a promising avenue. These probes can be instrumental in elucidating complex biological pathways and identifying new therapeutic targets.

Furthermore, the exploration of arylbenzamides in materials science represents a significant interdisciplinary opportunity. The rigid, planar nature of the benzamide core, combined with the potential for diverse functionalization, makes these compounds attractive candidates for the development of novel organic materials with tailored electronic and photophysical properties.

Prospective research directions are outlined below:

| Research Direction | Interdisciplinary Aspect | Potential Impact |

| Computational Screening | Collaboration with computational chemists and data scientists. | Prioritization of understudied isomers with potentially valuable properties. |

| Advanced Synthesis | Integration of new catalytic methods and automated synthesis platforms. | Increased accessibility to a wider range of benzamide derivatives. |

| Chemical Biology | Partnership between chemists and biologists. | Development of molecular tools to investigate biological systems and disease mechanisms. |

| Materials Science | Collaboration with materials scientists and physicists. | Creation of novel organic electronic and photoluminescent materials. |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(4-Methylphenyl)benzamide, and how is its crystal structure validated?

Answer:

this compound is typically synthesized via amide coupling between 4-methylbenzoic acid derivatives and 4-methylaniline, followed by purification using recrystallization. Slow evaporation from ethanol yields high-purity single crystals suitable for X-ray diffraction (XRD). XRD analysis reveals an anti-conformation of the amide group and intermolecular N–H⋯O hydrogen bonds forming supramolecular chains . For structural validation, researchers should combine XRD with spectroscopic techniques (e.g., H/C NMR, IR) to confirm bond formation and purity.

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR identifies methyl protons (δ ~2.3 ppm) and aromatic protons (δ ~7.2–7.8 ppm). The amide N–H proton appears as a broad singlet (δ ~8–10 ppm) .

- Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650–1680 cm) and N–H (~3200–3300 cm) confirm the amide bond .

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and structural integrity .

Advanced: How can researchers resolve crystallographic disorder or anisotropic thermal motion in the crystal structure of this compound?

Answer:

Disorder in crystal structures (e.g., overlapping aromatic rings) can be addressed using:

- SHELXL Refinement: Apply restraints (e.g., SADI, FLAT) to maintain bond geometry and DELU commands to limit anisotropic displacement parameters .

- High-Resolution Data: Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.

- Occupancy Refinement: Model disordered regions with split positions and refine occupancies iteratively. For anisotropic motion, use TLS (Translation-Libration-Screw) parameters to model group displacements .

Advanced: What experimental strategies are recommended for investigating the biological activity of this compound, particularly its enzyme inhibition potential?

Answer:

To assess enzyme inhibition:

- Target Selection: Prioritize enzymes critical to bacterial proliferation (e.g., acyl carrier protein phosphopantetheinyltransferase, as seen in structurally related benzamides) .

- Biochemical Assays: Use kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) to measure inhibition constants ().

- Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) guided by XRD data to predict binding modes. Validate with site-directed mutagenesis of key residues .

Basic: How does the supramolecular architecture of this compound influence its physicochemical properties?

Answer:

Intermolecular N–H⋯O hydrogen bonds create extended chains along the crystallographic b-axis, enhancing thermal stability and solubility in polar solvents. The dihedral angle (~59.6°) between aromatic rings impacts packing efficiency and melting point . These features can be probed via differential scanning calorimetry (DSC) and solubility studies in solvents like DMSO or ethanol.

Advanced: How can computational methods like DFT or QSPR optimize the design of this compound derivatives for enhanced bioactivity?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Optimize substituents (e.g., trifluoromethyl groups) to improve metabolic stability .

- Quantitative Structure-Property Relationship (QSPR): Train models using datasets of similar benzamides to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions over time to assess binding stability and guide synthetic modifications .

Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

Answer:

- Cross-Validation: Compare NMR-derived torsion angles with XRD data. Discrepancies may arise from solution vs. solid-state conformations.

- Dynamic NMR: Use variable-temperature NMR to detect rotational barriers in solution that differ from static crystal structures .

- Theoretical Calculations: Perform conformational searches (e.g., using Gaussian) to identify energetically favorable conformers and reconcile differences .

Basic: What are the best practices for depositing crystallographic data for this compound in public databases?

Answer:

- Data Formatting: Follow CIF (Crystallographic Information File) guidelines, including refined atomic coordinates, displacement parameters, and hydrogen bonding metrics.

- Deposition Platforms: Use the Cambridge Structural Database (CSD) or CCDC. Ensure compliance with IUCr standards for metadata (e.g., R-factors, space group) .

- Validation Tools: Employ checkCIF/PLATON to identify outliers (e.g., bond lengths, angles) before submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.